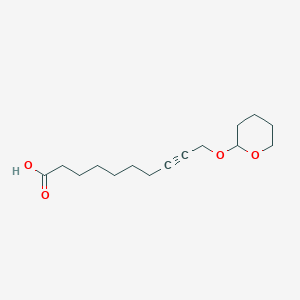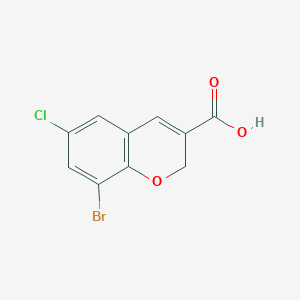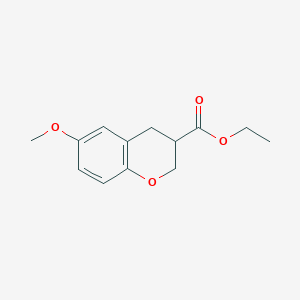
10-(2-四氢吡喃氧基)-8-癸炔酸
描述
“10-(2-Tetrahydropyranyloxy)-8-decynoic acid” is a long-chain fatty acid with a tetrahydropyranyl ether group attached. Tetrahydropyranyl (THP) ethers are commonly used as protecting groups in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran .
Synthesis Analysis
While specific synthesis methods for “10-(2-Tetrahydropyranyloxy)-8-decynoic acid” are not available, the synthesis of similar compounds involves the reaction of the corresponding alcohol with 3,4-dihydropyran . The reaction is typically catalyzed by an acid .
Molecular Structure Analysis
The molecular structure of “10-(2-Tetrahydropyranyloxy)-8-decynoic acid” would consist of a decynoic acid backbone with a tetrahydropyranyl ether group attached at the 10th carbon. The tetrahydropyranyl group is a six-membered ring containing five carbon atoms and one oxygen atom .
Chemical Reactions Analysis
In general, tetrahydropyranyl ethers can be deprotected (i.e., the THP group can be removed) via acid-catalyzed hydrolysis . This would result in the formation of the corresponding alcohol and 5-hydroxypentanal .
科学研究应用
Organic Photovoltaics
10-(2-Tetrahydropyranyloxy)-8-decynoic acid: is a promising candidate for use in organic photovoltaics (OPVs). Its structural versatility allows for fine-tuning of material properties, making it suitable as an n-type semiconductor material. It can be used as a non-fullerene acceptor, which is crucial for the development of high-efficiency OPVs .
Fluorescent Emitters
Due to its excellent electron affinity and outstanding optical properties, this compound can be utilized as a fluorescent emitter. This application is significant in the creation of new types of fluorescent dyes and markers for biological imaging .
Organic Field-Effect Transistors (OFETs)
The compound’s thermal stability and unique molecular structure make it an ideal building block for OFETs. These transistors are essential components in flexible electronics and displays .
Optoelectronic Devices
10-(2-Tetrahydropyranyloxy)-8-decynoic acid: derivatives have wide absorbance in the visible spectrum, which is beneficial for optoelectronic devices. They can be used in light-emitting diodes (LEDs) and sensors that require specific light absorption characteristics .
Synthesis of Enol Ethers
This compound is useful in the Wittig-Horner synthesis of enol ethers, which are intermediates in one-carbon homologations of carbonyl compounds. This synthesis route is vital for creating various organic molecules with potential applications in pharmaceuticals and agrochemicals .
Semiconductor Materials
As an n-type semiconductor, this compound can be incorporated into semiconductor materials for electronics. Its ability to be easily functionalized allows for the creation of semiconductors with tailored electronic and morphological properties .
安全和危害
未来方向
The future directions for “10-(2-Tetrahydropyranyloxy)-8-decynoic acid” would likely depend on its specific applications. Tetrahydropyranyl ethers are commonly used as protecting groups in organic synthesis , so potential future directions could involve the development of new synthetic methods or applications in the synthesis of complex molecules.
属性
IUPAC Name |
10-(oxan-2-yloxy)dec-8-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c16-14(17)10-6-4-2-1-3-5-8-12-18-15-11-7-9-13-19-15/h15H,1-4,6-7,9-13H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSRWOJODMLFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696505 | |
| Record name | 10-[(Oxan-2-yl)oxy]dec-8-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Tetrahydropyranyloxy)-8-decynoic acid | |
CAS RN |
1053656-74-8 | |
| Record name | 10-[(Tetrahydro-2H-pyran-2-yl)oxy]-8-decynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-[(Oxan-2-yl)oxy]dec-8-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1053656-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















